5-Methylpyridazine-3-carbonitrile

説明

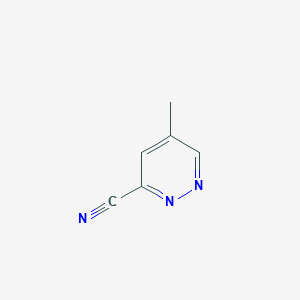

Structure

2D Structure

特性

IUPAC Name |

5-methylpyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIMDIPRYJNWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745117 | |

| Record name | 5-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-50-8 | |

| Record name | 5-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5 Methylpyridazine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-Methylpyridazine-3-carbonitrile is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The pyridazine (B1198779) ring has two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the pyridazine nitrogens, as well as the electron-donating effect of the methyl group. These protons would likely appear as distinct signals in the downfield region, typical for aromatic protons. The methyl group protons would give rise to a singlet in the upfield region.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridazine-H | ~7.5 - 9.0 | d, d |

| Methyl (-CH₃) | ~2.5 - 3.0 | s |

Note: 'd' denotes a doublet and 's' denotes a singlet. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms of the pyridazine ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbon of the methyl group would appear in the upfield region.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-CN | ~115 - 125 |

| C-pyridazine (aromatic) | ~120 - 160 |

| C-CH₃ | ~15 - 25 |

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons on the pyridazine ring. An HSQC spectrum would reveal one-bond correlations between the carbon atoms and their directly attached protons, for instance, linking the methyl carbon to the methyl protons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show longer-range (2-3 bond) correlations, which would be crucial for confirming the substitution pattern on the pyridazine ring by showing correlations from the methyl protons to the ring carbons and from the ring protons to the nitrile carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the characteristic functional groups present in a molecule based on their unique vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong and sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the pyridazine ring in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2220 - 2260 | Strong, Sharp |

| C-H (Aromatic) | ~3000 - 3100 | Medium to Weak |

| C-H (Methyl) | ~2850 - 3000 | Medium |

| C=C, C=N (Aromatic Ring) | ~1400 - 1600 | Medium to Strong |

Raman spectroscopy would provide complementary information to IR spectroscopy. The nitrile stretch is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, the molecular formula is C₆H₅N₃, yielding a calculated molecular weight of approximately 119.12 g/mol . achmem.combldpharm.com In a typical mass spectrometry experiment using electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. chemguide.co.uk

The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the pyridazine ring, a six-membered ring with two adjacent nitrogen atoms, follows characteristic pathways. The presence of the methyl (-CH₃) and nitrile (-C≡N) groups significantly influences the fragmentation pattern.

The energetic molecular ions are unstable and can break apart into smaller, charged fragments. chemguide.co.uk The fragmentation process for heterocyclic compounds like pyridazines can be complex. Common fragmentation pathways for related nitrogen-containing heterocyclic compounds involve the loss of small, stable molecules. For instance, the expulsion of molecular nitrogen (N₂) is a frequent fragmentation pathway in many nitrogen-rich heterocyclic systems. Another potential fragmentation involves the loss of hydrogen cyanide (HCN) from the ring structure.

The methyl group can be lost as a methyl radical (•CH₃), leading to a fragment ion. The stability of the resulting fragment ions often dictates the relative abundance of the peaks observed in the mass spectrum. libretexts.org The most abundant fragment ion forms the base peak in the spectrum. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Neutral Loss | m/z |

|---|---|---|

| [C₆H₅N₃]•⁺ (Molecular Ion) | - | 119 |

| [C₅H₅N₂]⁺ | •CN | 92 |

| [C₅H₂N₃]⁺ | •CH₃ | 104 |

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry. Actual experimental data may vary.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related pyridazine derivatives provides significant insight into its likely solid-state structure and intermolecular interactions. growingscience.comgrowingscience.com

Studies on substituted pyridazines, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have shown that these molecules often crystallize in monoclinic systems, for example, the P2₁/c space group. growingscience.com The crystal packing is governed by a network of intermolecular interactions. For this compound, the nitrogen atoms of the pyridazine ring and the nitrile group are expected to be key participants in hydrogen bonding and other non-covalent interactions.

The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the molecule itself, interactions with solvent molecules or weak C-H···N interactions could be significant in the crystal lattice. The nitrile group's nitrogen atom is also a potential hydrogen bond acceptor.

Table 2: Crystallographic Data for a Related Pyridazine Derivative (3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | growingscience.com |

| Space Group | P2₁/c | growingscience.com |

| a (Å) | 3.817 | growingscience.com |

| b (Å) | 13.533 | growingscience.com |

| c (Å) | 19.607 | growingscience.com |

| β (°) | 93.401 | growingscience.com |

| Z | 4 | growingscience.com |

Note: This data is for a related compound and serves as an illustrative example of the crystallographic parameters that could be expected for pyridazine derivatives.

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

To gain a deeper understanding of the electronic structure and dynamic behavior of this compound, advanced spectroscopic and computational methods can be employed. Techniques such as Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) can provide insights into the molecule's behavior in different environments. mdpi.com

These computational methods allow for the simulation of molecular motion and interactions over time, taking into account quantum nuclear effects. This is particularly useful for studying proton transfer phenomena and the dynamics of hydrogen bonds. For this compound, these simulations could model the interactions of the pyridazine nitrogen atoms with surrounding molecules, revealing the strength and transient nature of any hydrogen bonds.

Symmetry-Adapted Perturbation Theory (SAPT) is another powerful computational tool used to analyze intermolecular interaction energies. mdpi.com SAPT can dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. Applying SAPT to a dimer of this compound would quantify the contributions of π-π stacking (dominated by dispersion) and any in-plane interactions (with larger electrostatic and induction components). This level of detail is crucial for understanding the forces that govern the molecule's solid-state packing and its interactions in solution. mdpi.com

These advanced probes go beyond a static picture, offering a dynamic view of the molecule's electronic properties and its interactions with its environment, which are fundamental to its chemical reactivity and material properties.

5 Methylpyridazine 3 Carbonitrile As a Versatile Synthetic Building Block

Utilization in the Construction of Fused Heterocyclic Architectures

The electron-deficient nature of the pyridazine (B1198779) ring, combined with the reactivity of the nitrile group, makes 5-methylpyridazine-3-carbonitrile a valuable precursor for the synthesis of fused heterocyclic systems. These structures are of significant interest due to their prevalence in biologically active compounds and functional materials. rsc.orgnih.gov

Synthesis of Novel Pyridazine-Fused Ring Systems

The nitrile functionality in this compound serves as a versatile handle for the construction of new rings fused to the pyridazine core. It can readily participate in cyclization reactions with various reagents to form a range of heterocyclic systems. For instance, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then undergo intramolecular cyclization or be used in subsequent intermolecular reactions to build fused rings.

One common strategy involves the reaction of the nitrile with binucleophiles. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of fused triazine rings, such as pyridazino[4,3-e] rsc.orgresearchgate.netrsc.orgtriazines. nih.gov Similarly, reactions with compounds containing active methylene (B1212753) groups, like malononitrile, can be employed to construct fused pyridine (B92270) or pyrimidine (B1678525) rings. uminho.pt The methyl group on the pyridazine ring can also influence the regioselectivity of these cyclization reactions and can be a site for further functionalization.

A general approach to synthesizing fused pyridazine systems involves the inverse electron-demand Diels-Alder reaction, where the pyridazine acts as the diene. While specific examples with this compound are not extensively documented, the principle allows for the creation of complex fused structures by reacting with suitable dienophiles. organic-chemistry.org

Incorporation into Polycyclic Scaffolds

Beyond simple fused systems, this compound can be incorporated into more complex polycyclic scaffolds, which may include bridged, spiro, or other intricate ring assemblies. wikipedia.org The reactivity of the pyridazine ring and its substituents allows for the strategic formation of multiple carbon-carbon and carbon-heteroatom bonds, leading to three-dimensional molecular architectures.

The synthesis of such complex molecules often involves multi-step reaction sequences. For example, the nitrile group can be transformed into a variety of other functional groups, which then serve as points for further annulation reactions to build additional rings. While direct examples involving this compound in the synthesis of complex polycyclic natural products are not prominent in the literature, its potential as a building block is evident from the vast chemistry of pyridazine derivatives. acs.org The development of novel synthetic methodologies continues to expand the possibilities for incorporating pyridazine moieties into complex polycyclic systems of interest in drug discovery and materials science. acs.org

Precursor for Bioactive Molecule Synthesis and Medicinal Chemistry

The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govwikipedia.org Its ability to participate in hydrogen bonding and dipole-dipole interactions, coupled with favorable metabolic properties, makes it an attractive core for drug design. nih.gov this compound, with its reactive nitrile group and modifiable methyl group, serves as an excellent starting point for the synthesis of novel therapeutic agents.

Scaffold Design for Ligand Development

In the design of ligands that bind to biological targets such as enzymes and receptors, the pyridazine ring of this compound offers a scaffold that can be readily functionalized to optimize binding interactions. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a crucial interaction for target recognition. nih.gov The nitrile group can be a key pharmacophoric feature itself or can be converted into other functional groups like amides, carboxylic acids, or tetrazoles, which can participate in a variety of interactions with the target protein.

For example, the general class of pyridazine-3-carboxamides has been explored for the development of selective agonists for cannabinoid receptor 2 (CB2), highlighting the utility of this scaffold in generating potent and selective ligands. The nitrile group of this compound is a direct precursor to such carboxamides. The methyl group can provide steric bulk or be a point for further modification to explore the binding pocket of a target protein.

| Compound Class | Biological Target Example | Key Interactions | Reference |

|---|---|---|---|

| Pyridazine-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Fused Pyridazino-triazines | Various Kinases | Hydrogen bonding, π-stacking | nih.gov |

| Aminopyridazines | Monoamine Oxidase (MAO) | Electrostatic and hydrophobic interactions | nih.govwikipedia.org |

Combinatorial Library Synthesis

The amenability of this compound to a variety of chemical transformations makes it a suitable building block for the synthesis of combinatorial libraries. nih.gov Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.

Starting from this compound, diverse libraries can be created by reacting the nitrile group with a range of nucleophiles or by functionalizing the methyl group. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at different positions of the pyridazine ring, further expanding the chemical space that can be explored. acs.org This approach enables the efficient synthesis of libraries of pyridazine derivatives for high-throughput screening in drug discovery programs. While specific, large-scale combinatorial libraries based solely on this compound are not extensively reported, the chemical principles for their creation are well-established within the broader context of heterocyclic chemistry.

Applications in Supramolecular Chemistry and Material Science

The electronic and structural features of the pyridazine ring also make it a valuable component in the fields of supramolecular chemistry and material science. rsc.org The ability of the nitrogen atoms to coordinate with metal ions and participate in non-covalent interactions like hydrogen bonding and π-π stacking allows for the construction of ordered supramolecular assemblies and functional materials. rsc.orgrsc.org

The planar nature of the pyridazine ring promotes efficient π-π stacking interactions, which can lead to the formation of materials with high crystal packing densities. rsc.org This property is particularly relevant in the design of energetic materials and organic electronic materials. The nitrile group in this compound can be a site for polymerization or can be used to tune the electronic properties of the resulting materials.

Recent research has highlighted the potential of pyridazine-based compounds in various material applications, including:

Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives can be used as host materials or as components of thermally activated delayed fluorescence (TADF) emitters. rsc.org

Fluorescent Probes: The electronic properties of the pyridazine ring can be modulated to create molecules that exhibit fluorescence in response to specific analytes. rsc.org

Supramolecular Nanochannels: Helical oligomers containing pyridazine units have been shown to self-assemble into nanochannels capable of ion recognition and transport. rsc.org

Energetic Materials: The high nitrogen content and dense packing of pyridazine derivatives make them of interest in the development of high-energy density materials. rsc.orgresearchgate.net

Role in Advanced Organic Synthesis Methodologies

The application of this compound and its core pyridazine-3-carbonitrile (B1590183) structure extends into several cutting-edge areas of organic synthesis. These methodologies leverage the inherent reactivity of the pyridazine ring and the nitrile group to forge new bonds and construct intricate molecular frameworks with high efficiency and control.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic efficiency. The pyridazine scaffold is a valuable participant in such reactions. While specific examples detailing the use of this compound in MCRs are not extensively documented, the synthesis of various pyridazine derivatives through MCRs is well-established, underscoring the potential of this compound class. For instance, one-pot syntheses of indole–pyridine carbonitrile derivatives have been successfully developed, demonstrating the utility of carbonitrile-bearing heterocycles in constructing complex, biologically relevant scaffolds. nih.gov The general strategy often involves the condensation of several building blocks, where the pyridazine core can act as a key structural element. chemtube3d.com

Utility in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electron-deficient nature of the pyridazine ring makes it an excellent diene in inverse-electron-demand Diels-Alder reactions. Research has shown that pyridazinecarbonitriles can undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles. clockss.org Specifically, 3-substituted-4-pyridazinecarbonitriles with alkyne side chains have been demonstrated to cyclize, forming complex fused aromatic systems. clockss.org This reactivity highlights the potential of this compound to act as a precursor for the synthesis of novel polycyclic aromatic compounds through similar cycloaddition strategies. The nitrile group in these reactions remains intact, providing a valuable handle for further functionalization.

The pyridazine ring system can also participate in [3+2] cycloaddition reactions. For example, pyridazinium ylides react with dipolarophiles like ethyl propiolate to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov These reactions showcase the versatility of the pyridazine core in constructing a variety of fused heterocyclic systems, a strategy that could be extended to derivatives of this compound.

Applications in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful method for the formation of a wide range of chemical bonds. In this arena, certain cyanopyridazine derivatives have been investigated for their potential as photoredox catalysts themselves. nih.gov The electronic properties conferred by the pyridazine ring and the cyano group can be tuned to facilitate single-electron transfer processes upon photoexcitation. nih.gov

Furthermore, the pyridazine scaffold can be a substrate in photoredox-catalyzed reactions. While specific applications involving this compound are still emerging, the broader field of photoredox catalysis has been extensively used for the functionalization of nitrogen-containing heterocycles. rsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance, making them ideal for the late-stage modification of complex molecules. rsc.org The development of photoredox-catalyzed reactions involving the pyridazine-3-carbonitrile core is an active area of research with the potential to unlock new synthetic pathways.

Potential in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. The synthesis of libraries of pyridazine-based molecules is an area that can greatly benefit from the application of flow chemistry. clockss.orgnih.gov Automated synthesis platforms can be employed to rapidly generate a diverse set of derivatives for applications such as drug discovery and materials science. While specific flow synthesis protocols for this compound are not widely reported, the methodologies developed for the synthesis of other pyridazine libraries are readily adaptable. clockss.orgnih.gov For example, the inverse-electron-demand Diels-Alder reactions used to create the pyridazine core can be translated to flow reactor systems, allowing for the efficient and controlled production of these valuable heterocyclic building blocks. clockss.org

Computational and Theoretical Investigations of 5 Methylpyridazine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT studies)

For 5-Methylpyridazine-3-carbonitrile, DFT studies would typically be employed to optimize the molecular geometry and calculate key electronic properties. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group on the pyridazine (B1198779) ring creates a unique electronic environment. DFT calculations can quantify the effects of these substituents on the aromaticity and reactivity of the pyridazine core.

Key parameters that would be investigated include:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles in the ground state.

Molecular Orbitals: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: Analysis of the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Thermodynamic Stability: Calculation of the total energy, enthalpy, and Gibbs free energy to assess the stability of the molecule.

While specific DFT studies on this compound are not extensively reported in the literature, research on related pyridazine derivatives has shown that the choice of functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such systems, providing a good balance between computational cost and accuracy.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. For this compound, docking studies could be used to screen for potential biological targets by virtually testing its binding affinity against a library of known protein structures. The nitrile and methyl groups, along with the nitrogen atoms in the pyridazine ring, would be key features for forming hydrogen bonds, and other interactions with amino acid residues in the binding pocket.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more detailed and realistic picture of the binding stability and the specific interactions that hold the ligand in place. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more accurate assessment of binding affinity than docking scores alone.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational methods can be used to elucidate the pathways of its synthesis and subsequent reactions.

For example, the synthesis of this compound often involves the cyclization of a precursor molecule. Computational studies, typically using DFT, can be employed to:

Map the Reaction Pathway: Identify the transition states and intermediates along the reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which helps in understanding the reaction kinetics and identifying the rate-determining step.

Investigate Reaction Conditions: Simulate the effect of different solvents, catalysts, and temperatures on the reaction outcome and yield.

By understanding the reaction mechanism at a molecular level, chemists can optimize reaction conditions to improve the efficiency of the synthesis of this compound and its derivatives.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. The predicted spectra can be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. For this compound, theoretical calculations would predict the chemical shifts for the methyl protons, the aromatic protons, and the various carbon atoms in the molecule. These predicted values can then be compared with experimentally obtained NMR spectra to confirm the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption peaks in an IR spectrum. For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the C-H stretches of the methyl group and the pyridazine ring, and the ring vibrations of the pyridazine core. Comparing the calculated and experimental IR spectra can provide further confirmation of the molecule's identity and purity.

The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value | Predicted Value (Computational) |

| ¹H NMR (δ, ppm) | ~2.7 (s, 3H, CH₃), ~7.8 (d, 1H, Ar-H), ~9.3 (d, 1H, Ar-H) | Values would be calculated using DFT (e.g., GIAO method) |

| ¹³C NMR (δ, ppm) | ~20 (CH₃), ~117 (CN), ~125-160 (Ar-C) | Values would be calculated using DFT |

| IR (cm⁻¹) | ~2230 (C≡N), ~2900-3100 (C-H), ~1400-1600 (C=C, C=N) | Frequencies would be calculated from vibrational analysis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. The process would involve:

Creating a Dataset: A series of this compound derivatives with varying substituents would be synthesized, and their biological activities would be measured.

Calculating Molecular Descriptors: For each derivative, a set of numerical descriptors would be calculated that encode its structural, electronic, and physicochemical properties. These can include parameters like molecular weight, logP, polar surface area, and quantum chemical descriptors.

Developing the QSAR Model: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the observed biological activity.

Validating the Model: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.

Investigations into Biological Activity and Mechanisms of Action

Exploration of Potential Biological Activities and Therapeutic Areas

The pyridazine (B1198779) scaffold is present in several approved drugs and is explored for various therapeutic applications due to its versatile biological activities. nih.gov Research into derivatives of pyridazine-3-carbonitrile (B1590183) has revealed potential applications in several key areas of pharmacology.

Antimicrobial Activity Studies

While research specifically targeting 5-Methylpyridazine-3-carbonitrile is limited, studies on the broader pyridazine class demonstrate notable antimicrobial potential. For instance, novel pyridazinone derivatives have been synthesized and screened for their antibacterial properties against a panel of pathogenic bacteria. mdpi.com

Certain pyridazinone compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, in a study of various pyridazinone derivatives, compound 7 (as described in the study) was effective against E. coli, S. aureus (MRSA), S. typhimurium, and A. baumannii, while compound 13 showed potent activity against the Gram-negative bacteria A. baumannii and P. aeruginosa. mdpi.com These findings underscore the potential of the pyridazine core structure in the development of new antibacterial agents. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Test Organism | MIC (µM) |

|---|---|---|

| 7 | A. baumannii | 7.8 |

| 7 | P. aeruginosa | 15.6 |

| 13 | A. baumannii | 3.74 |

| 13 | P. aeruginosa | 7.48 |

Source: Data compiled from a study on novel pyridazinone derivatives. mdpi.com

Anticancer Activity Research

The pyridazine scaffold is a promising framework for the development of anticancer agents, with numerous derivatives showing potent antiproliferative activity. nih.govresearchgate.net

One study focused on a series of 3,6-disubstituted pyridazines, which demonstrated significant anti-proliferative effects against human breast cancer cell lines, T-47D and MDA-MB-231. nih.gov Among these, the methyltetrahydropyran-bearing pyridazine 11m (as designated in the study) was a particularly potent inhibitor for both T-47D and MDA-MB-231 cell lines, with IC₅₀ values of 0.43 µM and 0.99 µM, respectively. nih.gov These compounds were also shown to have a degree of selectivity for tumor cells over non-tumorigenic breast cells. nih.gov

In another line of research, nanoparticles of a pyrazolo-pyridazine derivative, synthesized from a 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (B189264) precursor, were evaluated for cytotoxicity. These nano-formulations showed promising efficacy against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com Other research has identified pyridazine derivatives that exhibit high inhibitory activity against breast cancer cell line MCF-7 and liver cancer cell line Hep3B. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 11l | T-47D (Breast) | 0.55 |

| 11l | MDA-MB-231 (Breast) | 1.12 |

| 11m | T-47D (Breast) | 0.43 |

| 11m | MDA-MB-231 (Breast) | 0.99 |

| 5 | MCF-7 (Breast) | 1.4 |

| 13a | L-SR (Leukemia) | 3.12 |

Source: Data compiled from studies on 3,6-disubstituted pyridazines and other cytotoxic pyridazine derivatives. nih.govresearchgate.net

Other Pharmacological Research Areas

Beyond antimicrobial and anticancer research, pyridazine derivatives have been explored for other significant therapeutic applications, notably in the field of neurodegenerative diseases. Structure-guided design has led to the development of pyridazine-based activators of pantothenate kinase (PANK). nih.gov These small molecules are designed to overcome the natural feedback inhibition of PANK enzymes, thereby increasing levels of coenzyme A (CoA) in the brain. nih.gov This approach holds potential for treating conditions like pantothenate kinase-associated neurodegeneration (PKAN). nih.gov Compound 22 (BBP-671) from this research advanced into clinical testing. nih.gov

In Vitro and In Silico Approaches for Biological Target Identification

Computational methods are integral to modern drug discovery, and researchers have employed these techniques to identify and validate the biological targets of pyridazine derivatives.

For the anticancer 3,6-disubstituted pyridazines, an in silico study was conducted which suggested that cyclin-dependent kinase 2 (CDK2) was a probable enzymatic target. nih.gov Molecular docking simulations explored the binding interactions of these compounds within the CDK2 active site. Subsequent in vitro kinase inhibition assays confirmed this hypothesis, with several compounds showing good inhibitory activity against CDK2. nih.gov

Similarly, in silico docking studies for pyrazolo-pyridazine nanoparticles suggested potential inhibitory activity against both EGFR and CDK-2. mdpi.com In a different context, a combination of computational and analytical approaches was used to study the intrinsic reactivity of pyridazine-3-carbonitrile derivatives that were designed as cathepsin K inhibitors. nih.gov These studies established a correlation between the electrophilicity of the nitrile group and the formation of specific metabolites in human liver microsomes. nih.gov

Elucidation of Biochemical Pathways and Cellular Mechanisms of Action

Understanding the precise mechanism of action is crucial for the development of therapeutic agents. Studies on bioactive pyridazine derivatives have shed light on their effects on cellular pathways.

The anticancer pyridazines that target CDK2 were found to alter the cell cycle progression and induce apoptosis in breast cancer cells. nih.gov Likewise, pyrazolo-pyridazine nanoparticles were investigated for their effect on apoptotic pathways, with studies detecting levels of key proteins such as Bax, Bcl-2, caspase-3, and p53. mdpi.com

A detailed mechanistic study on pyridazine-3-carbonitrile derivatives, investigated as cysteine protease inhibitors, revealed a specific metabolic pathway. nih.govnih.gov The electrophilic nitrile group was found to be susceptible to reaction with endogenous thiols like glutathione (B108866) (GSH). nih.govnih.gov This leads to the formation of transient glutathione conjugates, which then rearrange to form stable thiazoline (B8809763) adducts. nih.gov This process was shown to be catalyzed in human liver microsomes by peptidases, including γ-glutamyltranspeptidase. nih.gov Gaining such mechanistic insights is critical for designing inhibitors that are less prone to forming unwanted covalent adducts. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure modifications affect biological activity. Research on pyridazine derivatives has established several key SAR principles.

In the development of the PANK activators, SAR studies were driven by cellular CoA activation potential, metabolic stability, and solubility. nih.gov It was noted that the pyridazine-3-nitrile motif could be susceptible to glutathione trapping. Substituting a chlorine atom at a key position on the pyridazine ring overcame this liability and improved stability. nih.gov

For the anticancer 3,6-disubstituted pyridazines targeting CDK2, SAR analysis revealed the importance of specific substituents for potent activity. The compound 11m , bearing a methyltetrahydropyran group, emerged as the most potent derivative against breast cancer cell lines. nih.gov

These systematic modifications and the resulting activity data are crucial for optimizing lead compounds into viable drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Evaluation of Selectivity and Off-Target Effects of this compound

Comprehensive investigations into the selectivity and off-target effects of the specific chemical compound This compound are not extensively available in publicly accessible scientific literature. Research and patent documents primarily describe this compound as a chemical intermediate or a structural motif used in the synthesis of more complex, biologically active molecules. google.comgoogle.com The evaluation of selectivity and potential for off-target interactions is a critical step in drug discovery and is typically performed on the final lead compounds rather than on the initial building blocks.

The pyridazine core, of which this compound is a derivative, is a significant scaffold in medicinal chemistry, known to be a component of molecules with a wide array of biological activities. jocpr.comjocpr.com Derivatives of pyridazine have been explored for their potential as anti-inflammatory agents, including as inhibitors of cyclooxygenase-2 (COX-2), as well as for their roles in oncology, and as treatments for neurodegenerative diseases and HIV. nih.govnih.govexlibrisgroup.comjksus.org

The inherent reactivity of aromatic nitrile-substituted heterocycles, such as pyridazine-3-carbonitriles, can lead to non-specific interactions with endogenous molecules like DNA, proteins, and glutathione, which can result in toxicity. researchgate.net Therefore, understanding the structure-activity and structure-property relationships is crucial. Studies on related pyridazine-carbonitrile derivatives have shown that their electrophilicity can influence their metabolic pathways and potential for forming adducts with cellular components. researchgate.net For instance, in a comparative study, pyridazine-carbonitriles were found to be less susceptible to metabolism into thiazoline-containing products than pyrimidine-carbonitriles, but more so than pyridine-carbonitriles, indicating a moderate level of reactivity that could influence off-target effects. researchgate.net

While direct experimental data on the selectivity profile of this compound is absent, the broader context of pyridazine chemistry suggests that any larger molecule incorporating this moiety would require rigorous screening against a panel of kinases, receptors, and enzymes to establish its selectivity and to identify any potential off-target liabilities. The structure of the final molecule, including all its substituents, will ultimately determine its selectivity profile.

Due to the lack of specific research findings on the selectivity and off-target effects of this compound, no data tables can be generated at this time.

Emerging Research Frontiers and Future Perspectives in 5 Methylpyridazine 3 Carbonitrile Chemistry

Development of Novel Analogues with Enhanced Bioactivity

The pyridazine (B1198779) core is a recognized pharmacophore, and the introduction of a methyl group at the 5-position and a nitrile group at the 3-position of the pyridazine ring in 5-Methylpyridazine-3-carbonitrile creates a unique electronic and steric profile that can be exploited in drug design. The development of novel analogues is a primary frontier, aimed at enhancing specific biological activities.

Future efforts in this area will likely focus on the synthesis of a library of derivatives by modifying the substituents on the pyridazine ring. For instance, the introduction of various aryl or heteroaryl groups could lead to compounds with a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, which have been observed in other pyridazine derivatives. scielo.org.za

Table 1: Potential Bioactive Analogues of this compound and their Investigated Activities

| Analogue Class | Potential Therapeutic Area | Rationale |

| Aryl-substituted pyridazine carbonitriles | Anticancer, Anti-inflammatory | Aryl groups can modulate protein-ligand interactions and physicochemical properties. |

| Amino-substituted pyridazine carbonitriles | Kinase Inhibition | The amino group can act as a key hydrogen bond donor in the active sites of kinases. |

| Fused-ring pyridazine carbonitriles | CNS Disorders | Bicyclic structures can offer conformational rigidity, which is often beneficial for targeting receptors in the central nervous system. |

Integration into Advanced Functional Materials

Beyond the realm of medicinal chemistry, the unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make this compound an intriguing candidate for the development of advanced functional materials. The nitrile group is a versatile functional group that can participate in various chemical transformations and intermolecular interactions.

The high dipole moment and potential for π-π stacking interactions of the pyridazine core are advantageous for creating ordered molecular assemblies. nih.gov These properties are desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methyl group can influence the packing of molecules in the solid state, which in turn affects charge transport and photophysical properties.

Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety. These materials could exhibit interesting photoluminescent, conductive, or sensing properties. For example, the nitrogen atoms of the pyridazine ring and the nitrile group could coordinate with metal ions to form metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis.

Application of Artificial Intelligence and Machine Learning in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and materials science. For a relatively underexplored compound like this compound, these computational tools can significantly accelerate the identification of promising derivatives and applications.

In the context of drug design, AI/ML models can be trained on existing data for pyridazine derivatives to predict the bioactivity of novel analogues of this compound. nih.gov These models can analyze structure-activity relationships (SAR) and predict properties such as target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This in silico screening can prioritize the synthesis of a smaller, more focused library of compounds, saving time and resources.

Similarly, in materials science, AI/ML algorithms can be employed to predict the material properties of polymers or MOFs incorporating this compound. By learning from databases of known materials, these models can guide the design of new functional materials with desired electronic, optical, or thermal properties. Computational studies on pyridazine derivatives have already been used to investigate their antioxidative properties, demonstrating the utility of these approaches. researchgate.net

Challenges and Opportunities in Pyridazine Carbonitrile Research

The field of pyridazine carbonitrile research, while promising, is not without its challenges. One of the primary hurdles is the development of efficient and regioselective synthetic methods. The synthesis of specifically substituted pyridazines can be complex, and the introduction of a carbonitrile group requires careful control of reaction conditions. researchgate.net However, recent advancements in synthetic organic chemistry, such as C-H activation and cross-coupling reactions, are providing new avenues to access these compounds. researchgate.net

A significant opportunity lies in the exploration of the vast chemical space around the pyridazine carbonitrile scaffold. The potential for diverse biological activities is high, as seen in the broader class of pyridazines which have shown analgesic, insecticidal, fungicidal, and cardiotonic properties. scielo.org.za Furthermore, the unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, offer advantages in drug design, including improved aqueous solubility and reduced inhibition of cytochrome P450 enzymes compared to other heterocycles like pyridine (B92270). nih.gov

The reactivity of the nitrile group, while beneficial for forming covalent bonds with therapeutic targets, can also lead to off-target interactions and potential toxicity. acs.orgnih.gov A key challenge and opportunity is to fine-tune the electrophilicity of the nitrile group through strategic substitution on the pyridazine ring to achieve a balance between desired bioactivity and a favorable safety profile.

Socio-Economic and Ethical Implications of Research Outcomes

The potential outcomes of research into this compound and its analogues carry both socio-economic and ethical implications. The development of new therapeutic agents based on this scaffold could have a significant positive impact on public health by addressing unmet medical needs in areas such as cancer, inflammatory diseases, and infectious diseases. scielo.org.zanih.gov Successful drug development can lead to economic benefits through the creation of new markets and intellectual property.

However, the path of drug discovery and development is long and costly, raising ethical considerations regarding access to new medicines. Issues of pricing, intellectual property rights, and equitable distribution will need to be addressed to ensure that the benefits of this research are accessible to all who need them.

In the realm of materials science, the development of new functional materials could contribute to technological advancements in electronics and energy. This could have positive economic consequences and contribute to a more sustainable future. Ethical considerations in this area may revolve around the environmental impact of the synthesis and disposal of these new materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methylpyridazine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing substituted pyridazine precursors with nitrile-forming agents (e.g., malononitrile) in acetic anhydride/acetic acid with sodium acetate as a catalyst. Reaction time (2–12 hours) and temperature (80–120°C) are critical for optimizing yields (68–93%) . Alternative methods include solvent-free protocols using sodium ethoxide, which reduces side reactions and improves atom economy .

- Data Analysis : Monitor reaction progress via TLC and characterize intermediates/pure products using IR (CN stretch at ~2,220 cm⁻¹) and NMR (distinct pyridazine proton environments at δ 2.24–8.01 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm the presence of the nitrile group (sharp peak ~2,220 cm⁻¹) .

- NMR : Analyze proton environments (e.g., methyl groups at δ ~2.24 ppm) and carbon shifts (nitrile carbons at ~117 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 119.12 for C₆H₅N₃) and fragmentation patterns .

- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Avoid prolonged exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density on the pyridazine ring. Identify electrophilic centers (C-3 nitrile carbon) and predict regioselectivity in reactions with amines or thiols. Validate predictions experimentally via kinetic studies .

- Data Contradictions : Computational models may overestimate reactivity due to solvent effects; corroborate with in-situ FTIR or LC-MS monitoring .

Q. What strategies resolve contradictory data in the synthesis of this compound derivatives?

- Case Study : Discrepancies in yields (e.g., 57% vs. 93%) may arise from residual water in solvents or incomplete cyclization. Use Dean-Stark traps for azeotropic water removal during reflux. Characterize byproducts (e.g., dimeric adducts) via HRMS and adjust stoichiometry of nitrile precursors .

Q. How can researchers optimize catalytic systems for trifluoromethylation of this compound?

- Methodology : Screen transition-metal catalysts (e.g., CuCF₃) under varying temperatures (60–100°C) and solvents (DMF, sulfolane). Monitor reaction progress via ¹⁹F NMR to track CF₃ incorporation. Compare turnover numbers (TONs) and selectivity for mono-/di-trifluoromethylated products .

Q. What analytical approaches detect trace impurities in this compound batches?

- Methodology : Use LC-HRMS with a C18 column and ESI+ mode to identify impurities (e.g., hydrolyzed amides or dimerized species). Quantify limits of detection (LOD < 0.1%) via calibration curves. Cross-validate with 2D NMR (HSQC, HMBC) to assign impurity structures .

Methodological Resources

- Synthetic Protocols : Detailed procedures for cyclocondensation and solvent-free reactions .

- Spectroscopic Data : Reference IR/NMR/MS spectra for purity validation .

- Computational Tools : DFT parameters for reactivity prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。